Methyl 4-((4-(3,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((4-(3,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoate is a synthetic organic compound that features a thiazole ring, a dichlorophenyl group, and a benzoate ester
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interaction with its targets.
Biochemical Pathways
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds affect a variety of biochemical pathways related to their respective biological activities.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can be influenced by the substituents on the thiazole ring .
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Methyl 4-((4-(3,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoate is not well established. Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-(3,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dichloroaniline with thiourea in the presence of a base such as potassium hydroxide. This reaction forms 4-(3,4-dichlorophenyl)thiazole.
Carbamoylation: The thiazole derivative is then reacted with isocyanate to introduce the carbamoyl group, forming 4-((4-(3,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoic acid.
Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 4-((4-(3,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. The thiazole ring is known for its biological activity, and the dichlorophenyl group enhances its efficacy against various pathogens.
Medicine
In medicinal chemistry, this compound is being explored for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((4-(2,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoate
- Methyl 4-((4-(3,4-difluorophenyl)thiazol-2-yl)carbamoyl)benzoate
- Methyl 4-((4-(3,4-dibromophenyl)thiazol-2-yl)carbamoyl)benzoate
Uniqueness
Methyl 4-((4-(3,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoate is unique due to the presence of the dichlorophenyl group, which enhances its biological activity compared to other halogenated derivatives. This makes it particularly effective in applications where strong antimicrobial or anticancer properties are desired.
Properties
IUPAC Name |
methyl 4-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O3S/c1-25-17(24)11-4-2-10(3-5-11)16(23)22-18-21-15(9-26-18)12-6-7-13(19)14(20)8-12/h2-9H,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACJSTCCYVUYDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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